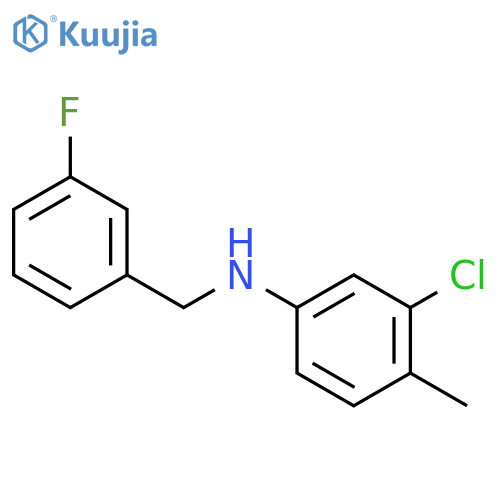

Cas no 1036588-48-3 (3-chloro-n-(3-fluorobenzyl)-4-methylaniline)

3-chloro-n-(3-fluorobenzyl)-4-methylaniline 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline

- 1036588-48-3

- AKOS009061987

- 3-chloro-N-[(3-fluorophenyl)methyl]-4-methylaniline

- 3-Chloro-N-(3-fluorobenzyl)-4-Methylaniline, 97%

- 3-chloro-n-(3-fluorobenzyl)-4-methylaniline

-

- MDL: MFCD11115839

- インチ: InChI=1S/C14H13ClFN/c1-10-5-6-13(8-14(10)15)17-9-11-3-2-4-12(16)7-11/h2-8,17H,9H2,1H3

- InChIKey: LXEIZKAUDCMUCI-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)NCC2=CC(=CC=C2)F)Cl

計算された属性

- せいみつぶんしりょう: 249.0720553g/mol

- どういたいしつりょう: 249.0720553g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 12Ų

3-chloro-n-(3-fluorobenzyl)-4-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | F600929-250mg |

3-Chloro-N-(3-fluorobenzyl)-4-methylaniline |

1036588-48-3 | 97 | 250mg |

RMB 2681.60 | 2025-02-21 | |

| Cooke Chemical | F600929-1g |

3-Chloro-N-(3-fluorobenzyl)-4-methylaniline |

1036588-48-3 | 97 | 1g |

RMB 8585.60 | 2025-02-21 |

3-chloro-n-(3-fluorobenzyl)-4-methylaniline 関連文献

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

3-chloro-n-(3-fluorobenzyl)-4-methylanilineに関する追加情報

Professional Introduction to Compound with CAS No. 1036588-48-3 and Product Name: 3-chloro-n-(3-fluorobenzyl)-4-methylaniline

3-chloro-n-(3-fluorobenzyl)-4-methylaniline, identified by the CAS number 1036588-48-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its structural features that include a chloro substituent on the benzene ring and a fluorobenzyl group attached to an amine nitrogen. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The 3-chloro-n-(3-fluorobenzyl)-4-methylaniline molecule exhibits a high degree of versatility, which has been leveraged in numerous research studies aimed at developing novel therapeutic agents. The chloro group, in particular, serves as a reactive site for further functionalization, enabling the construction of more complex structures. This reactivity has been exploited in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorobenzyl moiety, on the other hand, contributes to the lipophilicity and metabolic stability of the resulting compounds, enhancing their bioavailability and pharmacokinetic profiles.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play pivotal roles in numerous biological pathways. 3-chloro-n-(3-fluorobenzyl)-4-methylaniline has emerged as a key building block in this endeavor. Its structural framework allows for the design of molecules that can disrupt aberrant PPIs involved in diseases such as Alzheimer's and certain types of cancer. For instance, derivatives of this compound have been investigated for their potential to inhibit the interaction between amyloid-beta peptides, a hallmark of Alzheimer's disease. The fluorine atom in the fluorobenzyl group is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced binding affinity and selectivity due to its ability to form strong hydrogen bonds and induce favorable dipole interactions with biological targets.

The pharmaceutical industry has also explored 3-chloro-n-(3-fluorobenzyl)-4-methylaniline as a precursor in the development of antiviral agents. The structural motif present in this compound has shown promise in inhibiting viral proteases and polymerases, which are essential for viral replication. For example, researchers have synthesized analogs of this compound that exhibit potent activity against HIV protease, a critical enzyme for viral maturation. The chloro group facilitates further derivatization into more complex structures that can mimic natural substrates or inhibit enzyme activity through allosteric mechanisms. This approach has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

Moreover, the compound's potential in central nervous system (CNS) drug development cannot be overstated. The combination of lipophilicity imparted by the fluorobenzyl group and metabolic stability provided by the amine moiety makes it an ideal candidate for crossing the blood-brain barrier (BBB). Several studies have demonstrated that derivatives of 3-chloro-n-(3-fluorobenzyl)-4-methylaniline can modulate neurotransmitter systems involved in mood disorders and cognitive function. For instance, modifications to this core structure have yielded compounds with serotonergic activity, which are being investigated for their efficacy in treating depression and anxiety disorders. The fluoro substituent, in particular, has been shown to enhance CNS penetration by increasing lipophilicity while maintaining metabolic resistance.

The synthetic methodologies employed in producing 3-chloro-n-(3-fluorobenzyl)-4-methylaniline are also worth mentioning. The synthesis typically involves multi-step reactions starting from readily available aromatic precursors. A common route includes chlorination followed by nucleophilic substitution with 3-fluorobenzylamine. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been utilized to introduce the fluorobenzyl group with high efficiency and selectivity. These synthetic strategies highlight the compound's accessibility and scalability, which are crucial factors for its adoption in industrial applications.

The safety profile of 3-chloro-n-(3-fluorobenzyl)-4-methylaniline is another important consideration. While it is not classified as a hazardous material under standard regulatory guidelines, its handling requires adherence to good laboratory practices (GLP) to ensure worker safety and environmental protection. Proper ventilation, personal protective equipment (PPE), and waste disposal protocols must be followed during its synthesis and use. Additionally, its stability under various storage conditions must be monitored to prevent degradation that could compromise its efficacy or pose safety risks.

In conclusion,3-chloro-n-(3-fluorobenzyl)-4-methylaniline (CAS No. 1036588-48-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable its use as an intermediate in synthesizing molecules targeting various diseases, including cancer, viral infections, and CNS disorders. The ongoing research into its derivatives underscores its importance as a building block for next-generation therapeutics. As scientific understanding evolves, it is likely that new applications for this compound will continue to emerge, further solidifying its role in modern medicinal chemistry.

1036588-48-3 (3-chloro-n-(3-fluorobenzyl)-4-methylaniline) 関連製品

- 1806315-22-9(3-Bromo-1-(3,5-diethoxyphenyl)propan-2-one)

- 2172270-91-4(2-cyclopropyl(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid)

- 134071-63-9(tert-Butyl-d9-amine Hydrobromide)

- 2171615-66-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid)

- 1592777-37-1(1-Hexanone, 3-amino-1-cyclopropyl-)

- 2171691-70-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid)

- 791777-96-3(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)

- 1169972-73-9(3-tert-butyl-1-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea)

- 1319128-85-2(4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine)

- 18317-88-9(cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione)